molecular formula C10H15F2NO3 B13895867 tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate

tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate

Cat. No.: B13895867
M. Wt: 235.23 g/mol
InChI Key: AOVSULZRHILJIN-SSDOTTSWSA-N
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Description

tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a difluoromethyl group, and a formyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and difluoromethylating agents in the presence of a base to introduce the difluoromethyl group . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate may involve continuous flow processes to ensure high yield and purity. These processes typically utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrrolidines with various functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the formyl group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s utility in synthetic chemistry .

Properties

Molecular Formula

C10H15F2NO3

Molecular Weight

235.23 g/mol

IUPAC Name

tert-butyl (2R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3/t7-/m1/s1

InChI Key

AOVSULZRHILJIN-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@@H]1C=O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F

Origin of Product

United States

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